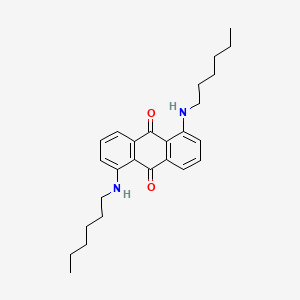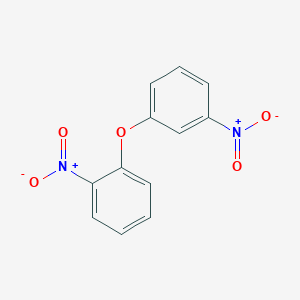
1-Nitro-2-(3-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-2-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C12H8N2O5 It is a nitro-substituted aromatic compound, characterized by the presence of two nitro groups (-NO2) attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Nitro-2-(3-nitrophenoxy)benzene typically involves nitration reactions. One common method is the nitration of 2-nitrophenol with nitric acid in the presence of sulfuric acid, followed by the reaction with 3-nitrochlorobenzene. The reaction conditions often require careful control of temperature and the use of anhydrous solvents to ensure high yield and purity .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
1-Nitro-2-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents include sodium methoxide or potassium carbonate in polar aprotic solvents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 1-amino-2-(3-aminophenoxy)benzene, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Nitro-2-(3-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Nitro-2-(3-nitrophenoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the nitro groups act as electron-withdrawing substituents, influencing the reactivity of the benzene ring. This can affect the compound’s behavior in electrophilic and nucleophilic substitution reactions .
In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the derivative used .
Comparación Con Compuestos Similares
1-Nitro-2-(3-nitrophenoxy)benzene can be compared with other nitro-substituted aromatic compounds, such as:
Nitrobenzene: A simpler compound with a single nitro group attached to a benzene ring. It is less complex but widely used in industrial applications.
2,4-Dinitrophenol: Contains two nitro groups at different positions on the benzene ring. It is known for its use as a pesticide and in biochemical research.
1,3-Dinitrobenzene: Another compound with two nitro groups, but positioned differently on the benzene ring.
Propiedades
Número CAS |
2914-74-1 |
|---|---|
Fórmula molecular |
C12H8N2O5 |
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
1-nitro-2-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8H |
Clave InChI |
AWQDMBLZVJNEHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


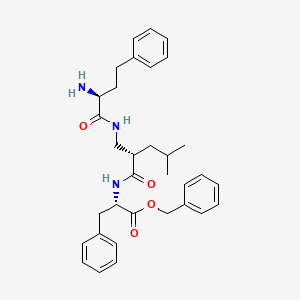
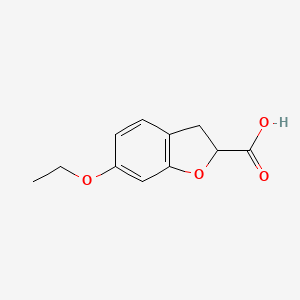
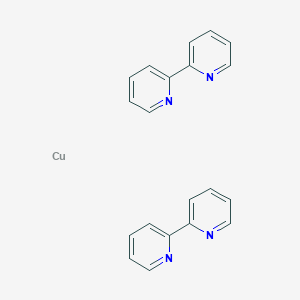
![5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
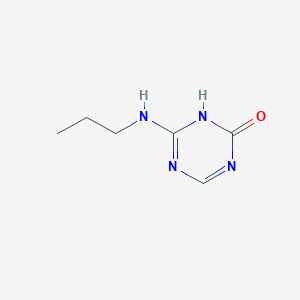

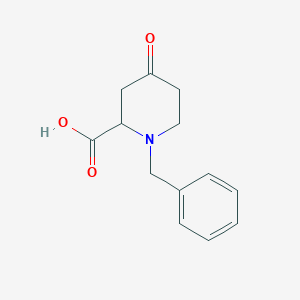

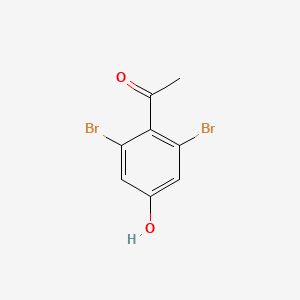
![5-Cyclopropyl-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13150004.png)
![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)

![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
